tert-Butyl 5-fluoro-6-methylpicolinate
Description
Significance of Fluorinated Pyridine (B92270) Carboxylates in Organic Synthesis
The introduction of fluorine into organic molecules can profoundly alter their physical, chemical, and biological properties. nih.govgoogle.com In the context of pyridine carboxylates, fluorination is a well-established strategy in medicinal chemistry and agrochemical design. nih.gov Fluorine's high electronegativity can influence the electronic environment of the pyridine ring, affecting its reactivity and the acidity of the carboxylic acid. Furthermore, the presence of fluorine can enhance metabolic stability and membrane permeability, which are crucial properties for bioactive compounds. nih.gov
Fluorinated pyridine carboxylates are key intermediates in the synthesis of more complex molecules. For instance, they are utilized in the preparation of compounds with potential applications as herbicides. google.comgoogle.comepo.org The pyridine carboxylate structure can mimic natural plant hormones, leading to synthetic auxin herbicides that can control weed growth. epo.org The specific substitution pattern of fluorine and other groups on the pyridine ring is critical for fine-tuning the biological activity and selectivity of these compounds.
A notable application of fluorinated pyridines is in the synthesis of crop protection products. For example, 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209) is a key intermediate for several agrochemicals. nih.gov The development of efficient methods for the synthesis of various fluorinated pyridine derivatives is therefore an active area of research.
Structural Context of the tert-Butyl Ester Moiety in Picolinates
The tert-butyl ester in tert-butyl 5-fluoro-6-methylpicolinate serves primarily as a protecting group for the carboxylic acid function. The bulky nature of the tert-butyl group provides steric hindrance that can prevent the carboxylate from undergoing unwanted reactions during synthetic transformations at other positions of the molecule. ihsmarkit.com This is particularly useful in multi-step syntheses where selective reactivity is required.
One of the key advantages of the tert-butyl ester is its stability under a range of conditions, yet it can be cleaved under specific, mild acidic conditions, often using trifluoroacetic acid. researchgate.net This orthogonality allows for the selective deprotection of the carboxylic acid without affecting other acid-labile or base-labile groups that may be present in the molecule. The synthesis of tert-butyl esters can be achieved through several methods, including the reaction of the corresponding carboxylic acid with isobutylene (B52900) in the presence of an acid catalyst or by using tert-butyl acetate (B1210297). researchgate.net
The presence of the tert-butyl ester can also influence the solubility of the molecule, often increasing its solubility in organic solvents, which can be advantageous for reaction conditions and purification processes. ihsmarkit.com
Overview of Research Trajectories for Related Fluorinated Pyridine Derivatives
Research into fluorinated pyridine derivatives is a vibrant and expanding field, largely driven by their potential applications in medicine and agriculture. A significant research trajectory involves the development of novel synthetic methodologies to introduce fluorine into the pyridine ring with high regioselectivity. This includes nucleophilic aromatic substitution reactions on activated pyridine precursors. researchgate.net
In the realm of medicinal chemistry, fluorinated pyridine moieties are incorporated into a vast number of drug candidates. For example, a series of 5-(fluoro-substituted-6-methylpyridin-2-yl)-4-( google.comgoogle.comnih.govtriazolo[1,5-a]pyridin-6-yl)imidazoles were synthesized and evaluated as inhibitors of transforming growth factor-β type I receptor kinase (ALK5), which is implicated in cancer and fibrosis. google.com
In agrochemical research, the focus is often on discovering new herbicides with improved efficacy and environmental profiles. google.comepo.org Patents reveal the extensive exploration of various substituted pyridine carboxylates for herbicidal compositions. google.com These studies often involve the synthesis and screening of large libraries of compounds to identify lead structures with potent activity against specific weeds while being safe for crops. epo.org The general structure of these compounds often includes a fluorinated pyridine core, highlighting the importance of intermediates like this compound.
Data on Related Fluorinated Pyridine Derivatives
To illustrate the properties of this class of compounds, the following table presents data for related fluorinated picolinic acid derivatives that have been studied for their herbicidal activity.
| Compound Analogue | Target Weeds | Observed Activity | Reference |
|---|---|---|---|
| 6-Aryl-2-picolinic acids | Broadleaf weeds | Excellent post-emergence herbicidal activity | epo.org |
| 4-Amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acids | Amaranthus retroflexus L. | 100% inhibition of growth at certain concentrations | google.com |
| 6-Indazolyl-2-picolinic acids | Brassica napus, Abutilon theophrasti Medicus | Significant root inhibitory activity | google.com |
Structure
3D Structure
Properties
Molecular Formula |
C11H14FNO2 |
|---|---|
Molecular Weight |
211.23 g/mol |
IUPAC Name |
tert-butyl 5-fluoro-6-methylpyridine-2-carboxylate |
InChI |
InChI=1S/C11H14FNO2/c1-7-8(12)5-6-9(13-7)10(14)15-11(2,3)4/h5-6H,1-4H3 |
InChI Key |
CZPKWJCJCHLLGX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)C(=O)OC(C)(C)C)F |
Origin of Product |
United States |
Synthetic Methodologies for Tert Butyl 5 Fluoro 6 Methylpicolinate and Analogues
Retrosynthetic Analysis and Strategic Disconnections for Picolinate (B1231196) Esters
Retrosynthetic analysis of tert-butyl 5-fluoro-6-methylpicolinate points to two primary disconnections for the ester linkage. The most straightforward approach involves disconnecting the tert-butyl ester C-O bond, leading back to 5-fluoro-6-methylpyridine-2-carboxylic acid and a source of a tert-butyl group, such as tert-butanol (B103910) or isobutylene (B52900). This strategy places the burden on the successful synthesis of the substituted picolinic acid precursor.
An alternative disconnection involves a transesterification approach, where a more readily accessible ester, such as a methyl or ethyl ester of 5-fluoro-6-methylpyridine-2-carboxylic acid, is converted to the desired tert-butyl ester. This can be advantageous if the precursor acid is difficult to handle or if the direct tert-butylation proves to be low-yielding due to steric hindrance.
Precursor Synthesis and Functional Group Introduction
The key to a successful synthesis of the target compound lies in the efficient preparation of the 5-fluoro-6-methylpyridine-2-carboxylic acid precursor. This involves the strategic introduction of the fluoro and methyl groups onto the pyridine (B92270) ring.
A general method for the synthesis of picolinic acids involves the oxidation of the corresponding 2-methylpyridine (B31789) (α-picoline). For instance, 6-methylpyridine-2-carboxylic acid can be prepared by the oxidation of 2,6-lutidine (2,6-dimethylpyridine).
The introduction of fluorine onto a pyridine ring can be challenging and often requires specific strategies. Nucleophilic aromatic substitution (SNAr) is a common method, where a good leaving group, such as a nitro or halo group, is displaced by a fluoride (B91410) source. For example, the synthesis of methyl 3-fluoropyridine-4-carboxylate has been achieved by the nucleophilic aromatic substitution of a nitro group. Another approach is the use of fluorinating reagents like Selectfluor® for the electrophilic fluorination of dihydropyridine (B1217469) intermediates, which can then be aromatized.
The methyl group is typically incorporated from the start, using a substituted picoline as the foundational building block.
Esterification Reactions for tert-Butyl Picolinates
With the 5-fluoro-6-methylpyridine-2-carboxylic acid in hand, the final step is the introduction of the tert-butyl ester group. This can be accomplished through direct esterification or transesterification.
Direct esterification of a carboxylic acid with tert-butanol is often challenging due to the steric bulk of the alcohol. However, several methods have been developed to facilitate this transformation.
One common approach is the activation of the carboxylic acid. This can be achieved by converting the carboxylic acid to its more reactive acid chloride derivative using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. nih.govcommonorganicchemistry.com The resulting picolinoyl chloride can then be reacted with tert-butanol, typically in the presence of a base to neutralize the HCl generated.
Another widely used method involves the use of coupling agents. Di-tert-butyl dicarbonate (B1257347) (Boc₂O), in the presence of a catalytic amount of 4-(dimethylamino)pyridine (DMAP), is an effective reagent for the esterification of carboxylic acids with alcohols. chemicalbook.comresearchgate.net This method is often mild and avoids the harsh conditions associated with acid chloride formation. The byproducts, tert-butanol and carbon dioxide, are volatile, simplifying purification. researchgate.net The Steglich esterification, which utilizes a carbodiimide (B86325) like N,N'-dicyclohexylcarbodiimide (DCC) along with DMAP, is also a viable option for forming tert-butyl esters. commonorganicchemistry.com
| Direct Esterification Method | Reagents | General Conditions | Key Features |
| Acid Chloride Formation | Thionyl chloride (SOCl₂) or Oxalyl chloride | Reaction with carboxylic acid, followed by addition of tert-butanol and a base. | Highly reactive intermediate; may not be suitable for sensitive substrates. nih.govcommonorganicchemistry.com |
| Di-tert-butyl Dicarbonate | (Boc)₂O, cat. DMAP | Stoichiometric mixture of acid and alcohol with reagents. | Mild conditions, volatile byproducts. chemicalbook.comresearchgate.net |
| Steglich Esterification | DCC, DMAP | Reaction of acid, alcohol, DCC, and DMAP. | Good for acid-sensitive substrates. commonorganicchemistry.com |
This table provides a general overview of common direct esterification methods.
Transesterification offers an alternative route to tert-butyl picolinates, typically starting from a more easily prepared ester, such as a methyl or ethyl ester. This method involves heating the starting ester with tert-butanol in the presence of a catalyst.
Alkali metal alkoxides are common catalysts for transesterification. Potassium tert-butoxide in tert-butanol can be used to drive the equilibrium towards the formation of the desired tert-butyl ester. erpublication.orgresearchgate.net The reaction often requires the removal of the lower-boiling alcohol byproduct (e.g., methanol) to proceed to completion.
Another approach involves the in-situ generation of an acid chloride from a tert-butyl ester using a reagent like phosphorus trichloride (B1173362) (PCl₃), which can then react with an alcohol. While this is typically used to convert tert-butyl esters to other esters, the underlying principle of activating the ester for nucleophilic attack is relevant.
| Transesterification Method | Starting Material | Reagents | General Conditions |
| Alkoxide Catalysis | Methyl or Ethyl Picolinate | Potassium tert-butoxide, tert-butanol | Heating with removal of the lower-boiling alcohol byproduct. erpublication.orgresearchgate.net |
This table outlines a general approach for transesterification to form tert-butyl esters.
Carboxylic Acid Activation and tert-Butanol Coupling
The formation of the tert-butyl ester group is a critical step in the synthesis of the title compound, typically starting from its corresponding carboxylic acid, 5-fluoro-6-methylpicolinic acid. The direct esterification with tert-butanol is challenging due to the steric hindrance of the tertiary alcohol. Therefore, methods that activate the carboxylic acid are generally employed.
Common strategies involve converting the carboxylic acid into a more reactive intermediate. One approach is the in-situ formation of benzotriazole (B28993) esters from the carboxylic acid and 1-hydroxybenzotriazole (B26582) (HOBt) using a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). These activated intermediates readily react with tert-butanol, often in the presence of a base such as 4-(dimethylamino)pyridine (DMAP) or calcined hydrotalcite, to yield the desired tert-butyl ester. researchgate.net While effective for many substrates, these methods can sometimes result in low yields for sterically demanding or electronically deactivated carboxylic acids. researchgate.net
Alternative methods for tert-butylation include the use of tert-butylating agents like di-tert-butyl dicarbonate or reactions with isobutene gas under strong acidic conditions (e.g., sulfuric acid). thieme.de More recently, powerful tert-butylation reactions have been developed using reagents like bis(trifluoromethanesulfonyl)imide in tert-butyl acetate (B1210297), which can proceed rapidly and in high yields even with challenging substrates like free amino acids. thieme.de
Table 1: Representative Conditions for tert-Butylation of Carboxylic Acids
| Carboxylic Acid Substrate | Reagents & Conditions | Base | Yield | Reference |
|---|---|---|---|---|
| Phenylacetic acid | EDC, HOBt, tert-butanol | DMAP | 45% | researchgate.net |
| Cinnamic acid | EDC, HOBt, tert-butanol | DMAP | 60% | researchgate.net |
| Cinnamic acid | EDC, HOBt, tert-butanol | Calcined Hydrotalcite | 55% | researchgate.net |
| General Carboxylic Acids | bis(trifluoromethanesulfonyl)imide, tert-butyl acetate | N/A | High | thieme.de |
Palladium-Catalyzed Cross-Coupling Reactions in Picolinate Synthesis
Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. These methods are invaluable for the synthesis of functionalized picolinates, allowing for the introduction of various substituents onto the pyridine ring from appropriately halogenated precursors.
Suzuki-Miyaura Coupling Protocols for Aryl Halide Precursors
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organoboron compound (like a boronic acid or ester) with an aryl or vinyl halide or triflate, catalyzed by a palladium(0) complex. libretexts.org This reaction is particularly useful for synthesizing analogues of this compound where the methyl group or another substituent is introduced via this coupling. For instance, a bromo- or iodo-substituted picolinate can be coupled with an alkyl or aryl boronic acid.
The general mechanism involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. libretexts.org The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields, especially with heteroaromatic substrates like pyridines. nih.govnih.gov Bulky, electron-rich phosphine (B1218219) ligands are often employed to enhance catalyst activity and stability. libretexts.org
Table 2: Examples of Suzuki-Miyaura Coupling with Pyridine Derivatives
| Aryl Halide/Triflate | Boronate Partner | Catalyst / Ligand | Base | Yield | Reference |
|---|---|---|---|---|---|
| 3-Pyridyl Triflates | Alkenyl Pinacol Boronates | Pd(PPh₃)₄ | K₃PO₄ | Good to Excellent | nih.gov |
| Heterocycles | Lithium Triisopropyl Borates | XPhos Precatalyst | K₃PO₄ | High | nih.gov |
| Aryl Chlorides | Arylboronic acids | Palladacycle catalysts | Various | Good | libretexts.org |
Sonogashira Coupling for Alkynyl Derivatives
The Sonogashira coupling reaction is the premier method for synthesizing alkynyl-substituted aromatics and vinyl compounds. It involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. wikipedia.orgorganic-chemistry.org This reaction allows for the synthesis of picolinate analogues bearing an alkyne functional group, which can serve as a versatile handle for further transformations.
The reaction is typically performed under mild conditions, often at room temperature. wikipedia.org The catalytic cycle involves the oxidative addition of the aryl halide to the Pd(0) species, followed by transmetalation with a copper acetylide (formed from the terminal alkyne, copper(I), and base), and subsequent reductive elimination. youtube.com Copper-free variations have also been developed to avoid the formation of alkyne homocoupling byproducts (Glaser coupling). nih.govlibretexts.org The reactivity of the halide follows the order I > Br > Cl. youtube.com
Table 3: Conditions for Sonogashira Coupling of Aryl Halides
| Aryl Halide | Alkyne | Catalyst System | Base | Notes | Reference |
|---|---|---|---|---|---|
| Aryl Iodide | Terminal Alkyne | Pd(PPh₃)₄, CuI | Amine (e.g., Et₂NH) | Standard conditions, mild | wikipedia.orglibretexts.org |
| Aryl Bromide | Terminal Alkyne | Pd(PhCN)₂Cl₂ / P(t-Bu)₃ | Cs₂CO₃ | Copper-free, room temp. | organic-chemistry.org |
| Fluoroarenes | Terminal Alkyne | Pd catalyst | LiHMDS | For less reactive halides | organic-chemistry.org |
Buchwald-Hartwig Amination Analogues
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide (or triflate) and an amine. wikipedia.orgnumberanalytics.com This reaction has revolutionized the synthesis of aryl amines, offering a broad substrate scope and functional group tolerance compared to classical methods. wikipedia.org It is a key method for preparing amino-substituted picolinate analogues from halo-picolinate precursors.
The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition, amine coordination and deprotonation to form a palladium-amido complex, and reductive elimination to yield the aryl amine product. numberanalytics.comyoutube.com The development of sterically hindered and electron-rich phosphine ligands (such as XPhos, SPhos) by the Buchwald group has been critical to the reaction's success, allowing for the coupling of a wide range of amines, including primary and secondary amines, and even ammonia (B1221849) equivalents, with various aryl halides. youtube.comorganic-chemistry.org
Table 4: General Conditions for Buchwald-Hartwig Amination
| Aryl Halide | Amine | Catalyst / Ligand | Base | Application | Reference |
|---|---|---|---|---|---|
| Aryl Halides/Triflates | Primary/Secondary Amines | Pd(0) / Bulky Phosphine Ligands | Strong, non-nucleophilic (e.g., NaOtBu) | General Aryl Amine Synthesis | wikipedia.orgorganic-chemistry.org |
| Aryl Halides | Aqueous Ammonia | Pd / Josiphos or CyPF-tBu Ligands | Hydroxide Base | Synthesis of Primary Arylamines | organic-chemistry.org |
| Heteroaryl Halides | Various Amines | [(CyPF-tBu)PdCl₂] | NaOtBu | Amination of Heterocycles | organic-chemistry.org |
Nucleophilic Aromatic Substitution (SNAr) Strategies on Pyridine Ring Systems
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for modifying electron-deficient aromatic systems, such as pyridines. The presence of the electron-withdrawing nitrogen atom in the pyridine ring facilitates the attack of nucleophiles, particularly at the positions ortho (2- and 6-) and para (4-) to the nitrogen. youtube.com The reaction proceeds via an addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. nih.gov For the substitution to occur, a good leaving group, typically a halogen, must be present at the position of attack.
The reactivity in SNAr reactions on halopyridines is influenced by the nature of the leaving group and the nucleophile. sci-hub.se Microwave irradiation has been shown to dramatically reduce reaction times for these substitutions. sci-hub.se
Selective Displacement of Halogen Atoms on Dihalogenated Pyridine Precursors
In the synthesis of complex substituted pyridines, dihalogenated precursors offer a powerful platform for sequential functionalization. The selective displacement of one halogen over another is a key challenge that can be controlled by several factors. The intrinsic reactivity of halogens as leaving groups in SNAr reactions generally follows the order F > Cl > Br > I, which is opposite to their reactivity in many metal-catalyzed cross-coupling reactions. sci-hub.se This differential reactivity allows for selective substitution.
Furthermore, the position of the halogen on the pyridine ring significantly impacts its reactivity. Halogens at the 2- and 4-positions are highly activated toward nucleophilic attack, while a halogen at the 3-position is much less reactive. youtube.com In a dihalogenated pyridine, such as 2,5-dihalopyridine, a nucleophile will preferentially attack the more electron-deficient 2-position. This regioselectivity allows for the controlled, stepwise introduction of different functional groups, providing a versatile route to polysubstituted picolinate analogues.
Table 5: Nucleophilic Aromatic Substitution on Halopyridines
| Substrate | Nucleophile | Solvent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| 2-Iodopyridine | PhSNa | NMP | Microwave, 100°C, 3 min | 2-Phenylthiopyridine | 99% | sci-hub.se |
| 2-Bromopyridine | PhCH₂OH | NMP | Microwave, 160°C, 10 min | 2-Benzyloxypyridine | 78% | sci-hub.se |
| 2-Chloropyridine | PhONa | HMPA | Microwave, 200°C, 30 min | 2-Phenoxypyridine | 83% | sci-hub.se |
| ortho-Iodobenzamides | Amines | Pyridine | Room Temp | ortho-Amino-benzamides | High | rsc.org |
Chemical Reactivity and Transformation Studies of Tert Butyl 5 Fluoro 6 Methylpicolinate
Reactivity of the Pyridine (B92270) Core
The pyridine ring, being a heteroaromatic system, exhibits distinct reactivity patterns compared to its carbocyclic analogue, benzene. The presence of the electronegative nitrogen atom generally deactivates the ring towards electrophilic attack and activates it towards nucleophilic attack.
Electrophilic aromatic substitution (SEAr) reactions on the pyridine ring are generally sluggish due to the electron-withdrawing nature of the nitrogen atom, which reduces the electron density of the ring and deactivates it towards attack by electrophiles. nih.gov This deactivation is further intensified in tert-butyl 5-fluoro-6-methylpicolinate by the presence of two additional electron-withdrawing groups: the fluorine atom at the 5-position and the tert-butoxycarbonyl group at the 2-position.
The nitrogen atom in pyridine and its derivatives can be protonated or complex with Lewis acids under the acidic conditions often required for SEAr, leading to the formation of a pyridinium (B92312) salt. This positively charged species is even more strongly deactivated towards electrophilic attack. nih.gov
Should an electrophilic substitution occur, the directing effects of the existing substituents would need to be considered. The tert-butoxycarbonyl group would likely direct incoming electrophiles to the meta-position (position 4), while the directing effect of the fluorine and methyl groups would also play a role. However, due to the cumulative deactivating effects, forcing conditions would be necessary, which could lead to low yields and potential side reactions.
While the pyridine ring itself is generally resistant to nucleophilic attack unless activated by strong electron-withdrawing groups, its reactivity can be enhanced by converting it into a pyridinium salt. The nitrogen atom in this compound is nucleophilic and can react with electrophiles, such as alkyl halides, to form a quaternary pyridinium salt. This transformation significantly increases the electrophilicity of the pyridine ring, making it susceptible to nucleophilic addition.
The addition of a nucleophile to a pyridinium salt typically occurs at the ortho (2- or 6-) or para (4-) positions, relieving the positive charge on the nitrogen. In the case of a pyridinium derivative of this compound, the positions of nucleophilic attack would be influenced by the existing substituents.
Transformations Involving the Fluorine Atom
The fluorine atom on an electron-deficient pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the pyridine nitrogen and the tert-butoxycarbonyl group facilitates the attack of nucleophiles at the carbon atom bearing the fluorine. The reaction proceeds through a Meisenheimer-like intermediate, a negatively charged species stabilized by the electron-withdrawing features of the ring.
A variety of nucleophiles can be employed to displace the fluoride (B91410) ion. While specific studies on this compound are not extensively documented in publicly available literature, the reactivity can be inferred from studies on analogous fluorinated pyridine derivatives.
Table 1: Representative Nucleophilic Aromatic Substitution Reactions on Fluorinated Pyridine Derivatives
| Nucleophile | Reagent/Conditions | Product Type | Reference |
| Methoxide | NaOMe / MeOH, reflux | 5-Methoxy-6-methylpicolinate derivative | |
| Amines | R₂NH / solvent, heat | 5-Amino-6-methylpicolinate derivative | |
| Thiolates | NaSR / solvent | 5-Thioether-6-methylpicolinate derivative |
This table presents generalized reactions based on the known reactivity of fluoropyridines and is for illustrative purposes.
Conversely, fluorine possesses lone pairs of electrons in p-orbitals that can be donated to the aromatic π-system (resonance effect, +R). This resonance donation is generally weaker than its inductive withdrawal. The interplay of these two opposing effects determines the net electronic influence of the fluorine substituent on the reactivity of the different positions around the ring. This dual nature can lead to complex reactivity patterns and has been a subject of theoretical and experimental studies in fluorinated aromatic systems.
Reactions of the Methyl Group
The methyl group at the 6-position of the pyridine ring is also a site for potential chemical transformations. While it is generally less reactive than the other functional groups in the molecule, it can undergo reactions typical of methyl groups attached to aza-heteroaromatic systems under specific conditions.
Potential reactions of the methyl group, though not specifically documented for this compound, could include:
Oxidation: The methyl group could be oxidized to a formyl or carboxyl group using strong oxidizing agents.
Condensation: The methyl group's protons are weakly acidic and can be deprotonated by a strong base. The resulting carbanion can then participate in condensation reactions with electrophiles such as aldehydes or ketones.
Halogenation: Free radical halogenation of the methyl group is a possibility, although it may require specific conditions to avoid reactions on the aromatic ring.
These potential transformations highlight the versatility of the methyl group as a synthetic handle for further derivatization of the molecule.
Oxidation Reactions
The methyl group at the 6-position of the picolinate (B1231196) ring is susceptible to oxidation. This transformation is a key step for converting the methyl group into a carboxylic acid, yielding a pyridine-2,6-dicarboxylic acid derivative. Such reactions are typically performed using strong oxidizing agents. For instance, compounds with similar structural motifs can be oxidized to their corresponding carboxylic acids. A common reagent for this type of transformation on alkyl-substituted aromatic rings is potassium permanganate.
The general transformation can be represented as: Oxidation of the 6-methyl group to a carboxylic acid.
Table 1: General Conditions for Oxidation of Methyl-Substituted Pyridines
| Reagent Class | Specific Reagent Example | Resulting Functional Group |
| Permanganates | Potassium Permanganate (KMnO₄) | Carboxylic Acid |
| Peroxides | tert-Butyl hydroperoxide (TBHP) | Carbonyl or Carboxylic Acid |
Functionalization at the Methyl Position
Beyond oxidation, the methyl group can be functionalized through C-H activation, a powerful strategy in modern organic synthesis. This approach allows for the direct conversion of C-H bonds into C-C or C-heteroatom bonds, often mediated by transition metal catalysts. For methylpyridine derivatives, transition metals like palladium and osmium have been shown to promote C(sp³)–H bond activation at the methyl substituent. acs.org
This activation can lead to the formation of a metallacycle intermediate, which can then react with various electrophiles or coupling partners. This strategy provides a route to elaborate the structure at the methyl position without requiring prior conversion to a more reactive functional group. The use of a directing group, such as the pyridine nitrogen, is often essential for the successful and selective activation of a specific C-H bond. rsc.org
Reactivity of the tert-Butyl Ester Group
The tert-butyl ester is a critical feature of the molecule, primarily serving as a protecting group for the carboxylic acid. Its specific cleavage conditions are central to its utility in multi-step synthetic sequences.
Role as a Carboxylic Acid Protecting Group
Carboxylic acids are often protected as tert-butyl esters due to their high stability under a wide range of reaction conditions, particularly neutral and basic conditions. acsgcipr.org This stability allows for chemical modifications on other parts of the molecule without affecting the ester. The bulky tert-butyl group sterically hinders nucleophilic attack at the carbonyl carbon, rendering it resistant to saponification (base-catalyzed hydrolysis) that readily cleaves simpler esters like methyl or ethyl esters. arkat-usa.orgyoutube.com Its primary value lies in its selective removal under acidic conditions, which often leave other acid-labile groups intact, making it an "orthogonal" protecting group in complex syntheses. lookchem.comlibretexts.org
Deprotection Strategies for tert-Butyl Esters
The removal, or deprotection, of the tert-butyl group is a key reaction to liberate the free carboxylic acid. This is most commonly achieved through acid catalysis, although milder radical-based methods have also been developed.
The standard method for cleaving tert-butyl esters is treatment with a strong acid. lookchem.com The mechanism involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. acsgcipr.orgpearson.com This is followed by the departure of the stable tertiary carbocation (the tert-butyl cation), a process favored by the high stability of this intermediate. acsgcipr.orgstackexchange.com The tert-butyl cation then typically eliminates a proton to form isobutylene (B52900) gas, which escapes the reaction mixture, driving the reaction to completion. acsgcipr.orgcommonorganicchemistry.com
A variety of acids can be used for this purpose, with trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM), being a very common choice. acsgcipr.orgrsc.orgresearchgate.net Other acids such as hydrochloric acid, sulfuric acid, and p-toluenesulfonic acid are also effective. acsgcipr.org The choice of acid can allow for chemoselectivity; for instance, certain conditions can cleave a tert-butyl ester while leaving other acid-sensitive groups like a Boc or trityl group intact, although this can be substrate-dependent. acs.orgresearchgate.net
Table 2: Common Reagents for Acid-Catalyzed Deprotection of tert-Butyl Esters
| Reagent | Typical Conditions | Notes |
| Trifluoroacetic Acid (TFA) | Neat or with a solvent (e.g., DCM) at room temperature. rsc.orgresearchgate.net | Highly effective; byproducts (isobutylene, CO₂) are volatile. commonorganicchemistry.com |
| Hydrochloric Acid (HCl) | Anhydrous HCl in an organic solvent or aqueous HCl. acsgcipr.orgresearchgate.net | Strong, readily available acid. |
| Sulfuric Acid (H₂SO₄) | Catalytic amounts in the presence of water. acsgcipr.org | Strong, non-volatile acid. |
| Silica Gel | Refluxing in toluene. lookchem.com | A milder, heterogeneous method. lookchem.comresearchgate.net |
| Zinc Bromide (ZnBr₂) | In a solvent like dichloromethane (DCM). acs.orgresearchgate.net | A Lewis acid catalyst that can offer different selectivity. acs.org |
For substrates that are sensitive to strong acidic conditions, alternative deprotection methods are valuable. A notable development is the radical-mediated cleavage of tert-butyl groups. This can be achieved using the tris(4-bromophenyl)amminium radical cation, often referred to as "magic blue" (MB•+), in a catalytic amount. researchgate.netnih.gov
This method facilitates the cleavage of the C–O bond in tert-butyl esters, ethers, and carbamates under mild conditions, avoiding high temperatures or strong acids. nih.govacs.orgacs.org The reaction is typically performed in the presence of a sacrificial silane, such as triethylsilane, which accelerates the process. researchgate.netorganic-chemistry.orgorganic-chemistry.org This approach is suitable for a diverse range of substrates, including those with heterocyclic structures. nih.govacs.org The mechanism involves the activation of the Si-H bond by the radical cation, leading to the deprotection of the tert-butyl group. nih.gov
Table 3: Reagents for Radical-Mediated Deprotection of tert-Butyl Esters
| Reagent System | Key Components | Benefit |
| "Magic Blue" Catalysis | Tris(4-bromophenyl)amminium radical cation (catalyst), Triethylsilane (reductant). nih.govacs.org | Mild, non-acidic conditions suitable for sensitive substrates. nih.govacs.org |
Stereoelectronic and Steric Effects of the tert-Butyl Moiety on Reactivity
The chemical behavior of this compound is significantly influenced by the stereoelectronic and steric properties of its constituent groups, particularly the tert-butyl ester. This bulky aliphatic group imparts notable effects on the molecule's reactivity, primarily through steric hindrance and, to a lesser extent, through electronic contributions.
Steric Hindrance:
The most pronounced effect of the tert-butyl group is steric hindrance. libretexts.org This bulky group, positioned on the carboxylate function adjacent to the pyridine ring at the C2 position, can impede the approach of reagents to both the ester functionality and the nitrogen atom of the pyridine ring. The four carbon atoms of the tert-butyl group create a significant spatial shield. This hindrance is particularly relevant in reactions involving nucleophilic attack at the carbonyl carbon of the ester or coordination of a metal catalyst to the pyridine nitrogen.
For instance, in reactions such as hydrolysis or transesterification, the large steric profile of the tert-butyl group can significantly slow down the rate of reaction compared to less hindered esters like methyl or ethyl esters. The approach of a nucleophile to the electrophilic carbonyl carbon is sterically shielded, raising the activation energy of the tetrahedral intermediate formation. libretexts.org Similarly, the steric bulk can influence the conformation of the entire molecule, potentially affecting the accessibility of other reactive sites on the pyridine ring.
Stereoelectronic Effects:
While steric effects are dominant, the tert-butyl group also exerts subtle electronic effects. As an alkyl group, it is weakly electron-donating through an inductive effect (+I). kpi.ua This electron-donating nature can slightly increase the electron density on the ester oxygen atoms. However, a more significant stereoelectronic effect arises from hyperconjugation, where the C-C single bonds of the tert-butyl group can donate electron density into the π-system of the carbonyl group. This interaction can influence the electrophilicity of the carbonyl carbon.
Metal-Catalyzed Cross-Coupling Reactions Involving this compound
The pyridine core of this compound, being substituted with a fluorine atom, presents a handle for metal-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. researchgate.netlibretexts.org The fluorine at the C5 position can potentially act as a leaving group in certain cross-coupling reactions, although it is generally less reactive than heavier halogens like bromine or iodine. libretexts.org
The feasibility of cross-coupling reactions on this compound is dictated by the interplay of the substituents on the pyridine ring. The fluorine atom at C5 makes this position a potential site for reactions like the Suzuki-Miyaura, Stille, Buchwald-Hartwig, and Sonogashira couplings. researchgate.netlibretexts.orgyoutube.com However, the reactivity is modulated by the electron-donating methyl group at C6 and the electron-withdrawing tert-butyl picolinate group at C2.
The scope of these reactions can be broad, allowing for the introduction of various aryl, heteroaryl, alkyl, and amino groups at the C5 position. The success of a particular transformation often depends on the choice of catalyst, ligand, and reaction conditions. For instance, palladium-based catalysts are commonly employed for such transformations. nobelprize.orgacs.org
Limitations can arise from a few factors:
Reactivity of the C-F bond: The carbon-fluorine bond is strong and generally requires harsh reaction conditions or highly active catalyst systems for activation compared to C-Br or C-I bonds. libretexts.org
Steric Hindrance: The methyl group at C6 and the bulky ester at C2 can sterically hinder the approach of the catalytic complex to the C5 position, potentially lowering reaction yields or requiring more forcing conditions.
Catalyst Poisoning: The pyridine nitrogen can coordinate to the metal center of the catalyst, potentially leading to catalyst deactivation or inhibition. The steric bulk of the ortho-substituents (methyl and ester groups) can mitigate this to some extent.
Below is a representative data table illustrating the potential scope of Suzuki-Miyaura and Buchwald-Hartwig amination reactions on a similar 5-fluoro-6-methylpyridine scaffold, as direct data for this compound is not extensively available in the literature.
| Entry | Coupling Partner | Reaction Type | Catalyst System (Typical) | Solvent (Typical) | Expected Yield Range |
| 1 | Phenylboronic acid | Suzuki-Miyaura | Pd(PPh₃)₄, Na₂CO₃ | Toluene/Water | Moderate to Good |
| 2 | 4-Methoxyphenylboronic acid | Suzuki-Miyaura | Pd(OAc)₂, SPhos, K₃PO₄ | Dioxane/Water | Good |
| 3 | 3-Thienylboronic acid | Suzuki-Miyaura | Pd₂(dba)₃, XPhos, CsF | THF | Moderate to Good |
| 4 | Morpholine | Buchwald-Hartwig | Pd₂(dba)₃, BINAP, NaOt-Bu | Toluene | Good to Excellent |
| 5 | Aniline | Buchwald-Hartwig | Pd(OAc)₂, RuPhos, K₂CO₃ | Dioxane | Moderate |
This table is illustrative and based on general knowledge of cross-coupling reactions on similar substrates. Actual yields may vary.
The mechanism of metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, generally proceeds through a well-established catalytic cycle involving a palladium catalyst. libretexts.orgyoutube.comnobelprize.org
For the Suzuki-Miyaura coupling of this compound with an organoboron reagent (R-B(OR')₂), the catalytic cycle can be described as follows:
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the C-F bond at the C5 position of the pyridine ring. This is often the rate-limiting step, especially with a less reactive C-F bond. nobelprize.org This step forms a Pd(II) intermediate. The electron-withdrawing nature of the picolinate ester and the fluorine itself can facilitate this step by making the carbon at C5 more electrophilic.
Transmetalation: The organoboron reagent, activated by a base, transfers its organic group (R) to the palladium center, displacing the fluoride. libretexts.orgorganic-chemistry.org The base (e.g., a carbonate or phosphate) is crucial for the formation of a more nucleophilic boronate species.
Reductive Elimination: The two organic groups (the pyridine ring and the R group) on the Pd(II) center couple and are eliminated from the metal, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. nobelprize.org
Throughout this cycle, the steric and electronic environment created by the tert-butyl picolinate and the methyl group influences each step. The steric bulk around the pyridine nitrogen can prevent catalyst sequestration, while the electronic effects of the substituents modulate the reactivity of the C-F bond and the stability of the organopalladium intermediates.
Role of Tert Butyl 5 Fluoro 6 Methylpicolinate As a Synthetic Intermediate
Building Block for Complex Heterocyclic Structures
The pyridine (B92270) core of tert-Butyl 5-fluoro-6-methylpicolinate is a foundational element for the assembly of more complex, fused heterocyclic systems. Pyridine derivatives are known to be key components in a vast number of biologically active compounds. nih.govrsc.org The fluorine atom at the 5-position can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, facilitating the annulation of additional rings onto the pyridine scaffold.
For instance, in the synthesis of novel antibacterial agents, related fluorinated pyridine precursors are utilized to construct naphthyridone frameworks. This class of compounds often requires the strategic introduction of substituents, a process that can be initiated from a highly functionalized starting material like this compound. The presence of the fluorine atom is crucial for the cyclization step that forms the fused ring system.
A notable example in a related system is the synthesis of chiral 1-tert-butyl-6-fluoro-7-substituted-naphthyridones, which have demonstrated significant antibacterial activity. The synthetic route to these complex molecules often involves the initial construction of a functionalized pyridine or quinolone ring, which is then elaborated. The strategic placement of a fluorine atom is key to enabling the introduction of various amine-containing side chains at the 7-position, a critical determinant of biological activity.
Precursor for Advanced Pyridine Derivatives
The functional handles on this compound make it an excellent precursor for a wide array of advanced pyridine derivatives. The fluorine atom, being the most electronegative element, significantly influences the electronic properties of the pyridine ring, making it susceptible to nucleophilic attack. This reactivity allows for the introduction of a diverse range of substituents at the 5-position through SNAr reactions. acs.orgnih.gov
Furthermore, the methyl group at the 6-position can be functionalized through various methods, including oxidation to a carboxylic acid or halogenation, to provide another point of diversification. The tert-butyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, esters, or other functional groups.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille couplings, can be employed to introduce new carbon-carbon bonds at the 5-position by replacing the fluorine atom. This opens up possibilities for the synthesis of biaryl compounds and other complex structures. The choice of phosphine (B1218219) ligands is critical in these transformations, with bulky, electron-rich ligands often favoring the coupling of challenging substrates.
| Reaction Type | Reagents/Conditions | Resulting Functional Group |
| Nucleophilic Aromatic Substitution (SNAr) | Various nucleophiles (e.g., amines, alkoxides) | Substituted Pyridines |
| Methyl Group Oxidation | Oxidizing agents (e.g., KMnO4) | Pyridine-6-carboxylic acid |
| Ester Hydrolysis | Acid or base | Picolinic Acid |
| Palladium-catalyzed Cross-Coupling | Boronic acids/esters, organostannanes, Pd catalyst | Aryl- or Alkyl-substituted Pyridines |
Scaffold in the Construction of Multifunctional Molecules
The inherent functionality of this compound makes it an ideal scaffold for the construction of multifunctional molecules. A molecular scaffold is a core structure upon which other chemical moieties can be built, and pyridine-based scaffolds are particularly prevalent in drug discovery due to their ability to interact with biological targets. nih.govresearchgate.netrsc.orgnih.gov
The distinct reactivity of the different positions on the this compound ring allows for the sequential and controlled introduction of various functional groups. For example, the fluorine atom can be displaced by a nucleophile, the methyl group can be oxidized and then coupled with an amine to form an amide, and the tert-butyl ester can be hydrolyzed and converted into another functional group. This stepwise functionalization enables the creation of molecules with multiple points of interaction, which is a key strategy in the design of potent and selective drugs.
The tert-butyl group, while often used as a protecting group, also imparts specific properties to the molecule, such as increased lipophilicity and metabolic stability. nih.gov This can be advantageous in drug design, where fine-tuning the physicochemical properties of a molecule is crucial for its pharmacokinetic and pharmacodynamic profile.
Application in Divergent Synthesis Strategies
Divergent synthesis is a powerful strategy in which a single starting material is converted into a library of structurally diverse compounds. researchgate.net this compound is well-suited for this approach due to its multiple, orthogonally reactive sites.
Starting from this single compound, a chemist can access a wide range of products by selectively reacting different parts of the molecule. For instance, in one reaction pathway, the fluorine atom can be displaced with a particular nucleophile, while in another pathway, the methyl group is first functionalized. The resulting products from these initial steps can then be further diversified by reacting the remaining functional groups. This approach is highly efficient for exploring chemical space and for the rapid generation of compound libraries for high-throughput screening in drug discovery.
The ability to perform late-stage functionalization on the pyridine ring, particularly through the displacement of the fluoride (B91410), is a key advantage in divergent synthesis. acs.orgnih.gov This allows for the introduction of a wide variety of functional groups at a late stage in the synthetic sequence, minimizing the need to carry functionalized intermediates through many steps.
Advanced Methodologies and Analytical Techniques in Picolinate Research
Advanced Spectroscopic Characterization Techniques (General Overview)
Spectroscopy is a cornerstone for the molecular-level characterization of novel compounds. For substituted picolinates, a combination of techniques is typically employed to provide a comprehensive structural profile.
Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is arguably the most powerful tool for elucidating the precise structure of organic molecules. For tert-Butyl 5-fluoro-6-methylpicolinate, ¹H NMR would confirm the presence and connectivity of the tert-butyl and methyl protons, as well as the aromatic proton on the pyridine (B92270) ring. ¹³C NMR would identify all unique carbon atoms, including the ester carbonyl, the carbons of the pyridine ring, and the methyl and tert-butyl groups. Crucially, ¹⁹F NMR spectroscopy would be used to confirm the presence and chemical environment of the fluorine atom, a key substituent on the pyridine ring.
Infrared (IR) Spectroscopy : FT-IR spectroscopy is used to identify the functional groups present in the molecule. researchgate.net In the spectrum of this compound, characteristic absorption bands would confirm the presence of the ester carbonyl (C=O) group, C-O single bonds, C-F bond, and vibrations associated with the substituted pyridine ring. nih.gov
Mass Spectrometry (MS) : Mass spectrometry provides information about the mass-to-charge ratio of the molecule, allowing for the determination of its molecular weight and elemental composition. Techniques like Electrospray Ionization (ESI-MS) are particularly useful for polar molecules like picolinate (B1231196) derivatives and can confirm the successful synthesis of the target compound. researchgate.netnih.gov
X-ray Crystallography : For crystalline solids, single-crystal X-ray diffraction provides the definitive, three-dimensional structure of the molecule, including bond lengths and angles. researchgate.net This technique offers unambiguous proof of structure and stereochemistry.
The following table summarizes the expected spectroscopic data for the characterization of this compound based on known values for similar structures.
| Technique | Functional Group/Atom | Expected Chemical Shift / Frequency / m/z |
| ¹H NMR | Pyridine-H | δ 7.0-8.5 ppm |
| Ring-CH₃ | δ 2.0-2.5 ppm | |
| Ester-C(CH₃)₃ | δ 1.2-1.6 ppm | |
| ¹³C NMR | Ester C=O | δ 160-170 ppm |
| Aromatic C-F | δ 150-165 ppm (JC-F coupling) | |
| Aromatic C | δ 120-150 ppm | |
| Ester C(CH₃)₃ | δ 80-85 ppm | |
| Ester C(CH₃)₃ | δ ~28 ppm | |
| Ring-CH₃ | δ ~18 ppm | |
| ¹⁹F NMR | Aromatic C-F | δ -110 to -140 ppm |
| IR Spectroscopy | C=O (Ester) | 1720-1740 cm⁻¹ |
| C-O (Ester) | 1150-1250 cm⁻¹ | |
| C-F | 1000-1100 cm⁻¹ | |
| Mass Spec (ESI-MS) | [M+H]⁺ | m/z 212.11 |
Chromatographic Methods for Purification and Analysis
Chromatographic techniques are essential for separating the target picolinate from starting materials, byproducts, and other impurities, as well as for assessing its purity.
High-Performance Liquid Chromatography (HPLC) is the most common method for the analysis and purification of picolinate derivatives. researchgate.nethelixchrom.com Given the polarity of the pyridine ring and the hydrophobicity of the tert-butyl group, reversed-phase HPLC is a suitable approach. For challenging separations, especially involving isomers, mixed-mode chromatography, which utilizes columns with both reversed-phase and ion-exchange characteristics, can provide superior resolution. helixchrom.comsielc.com Thin-layer chromatography (TLC) is also widely used for rapid, qualitative monitoring of reaction progress and for identifying suitable solvent systems for column chromatography. nih.govresearchgate.net
Below is a table outlining a typical set of conditions for the analytical HPLC of a compound like this compound.
| Parameter | Condition |
| Column | Mixed-Mode (e.g., Primesep 100) or C18 Reversed-Phase |
| Mobile Phase | Gradient of Acetonitrile and Water with acid modifier (e.g., formic acid or trifluoroacetic acid) |
| Flow Rate | 0.5 - 1.5 mL/min |
| Detection | UV-Vis at ~260-270 nm |
| Column Temperature | 25-40 °C |
Reaction Monitoring Techniques (e.g., In-situ Spectroscopy)
Optimizing the synthesis of this compound, which is typically formed via the esterification of 5-fluoro-6-methylpicolinic acid, can be greatly enhanced by real-time reaction monitoring. google.com In-situ spectroscopic techniques allow chemists to track the concentration of reactants, intermediates, and products as the reaction occurs, without the need for sampling and offline analysis. researchgate.net
In-situ Fourier-Transform Infrared (FTIR) Spectroscopy is a powerful process analytical technology (PAT) tool for this purpose. By inserting an attenuated total reflectance (ATR) probe into the reaction vessel, one can continuously collect IR spectra. To monitor the esterification reaction, one would track key spectral changes:
Disappearance of Reactant Bands : The broad O-H stretch of the carboxylic acid group in 5-fluoro-6-methylpicolinic acid (around 2500-3300 cm⁻¹) would decrease in intensity.
Appearance of Product Bands : The characteristic C=O stretch of the tert-butyl ester product (around 1730 cm⁻¹) and the C-O stretch (around 1250 cm⁻¹) would increase in intensity over time.
This real-time data allows for the precise determination of reaction endpoints, the study of reaction kinetics, and the identification of any unstable intermediates, leading to improved yield and purity. rsc.org Other techniques such as in-situ Raman spectroscopy can also provide valuable kinetic and mechanistic insights. rsc.org
Computational Chemistry Investigations
Quantum Chemical Studies on Electronic Structure and Reactivity
The introduction of a fluorine atom to the pyridine (B92270) ring significantly impacts the electronic structure. rsc.org Fluorine's high electronegativity withdraws electron density, which can be visualized through maps of the molecular electrostatic potential (MEP). rsc.org This effect, combined with the inherent electron-withdrawing nature of the pyridine nitrogen, makes the aromatic ring electron-deficient, which is a key factor in its reactivity, particularly towards nucleophilic attack. acs.org
Studies on related fluorinated pyridine derivatives show that substitutions alter the frontier molecular orbitals (HOMO and LUMO), and the resulting energy gap helps determine the molecule's stability and electronic transition properties. rsc.orgtsijournals.com The reactivity of picolinate (B1231196) esters is known to be higher than that of corresponding benzoate (B1203000) esters, a phenomenon attributed to the inductive effect of the ring nitrogen and the potential for stabilizing reaction intermediates. doi.org The methyl group, being electron-donating, and the tert-butyl ester group, with its inductive and steric effects, further modulate this electronic environment.
Table 1: Predicted Electronic Effects of Substituents on the Picolinate Ring
| Substituent | Position | Expected Electronic Effect | Impact on Reactivity |
| Fluorine | 5 | Strong electron-withdrawal (inductive effect) | Activates the ring for nucleophilic aromatic substitution |
| Methyl | 6 | Electron-donation (hyperconjugation/inductive effect) | Slightly deactivates the ring towards nucleophiles but may influence regioselectivity |
| tert-Butyl Ester | 2 | Steric hindrance; weak electron-withdrawal | Hinders reactions at the ortho position (N); influences ester-based reactions |
| Pyridine Nitrogen | 1 | Strong electron-withdrawal (inductive effect) | Enhances overall electrophilicity of the ring system |
Density Functional Theory (DFT) Calculations for Reaction Mechanisms
Density Functional Theory (DFT) is a workhorse of modern computational chemistry, offering a balance of accuracy and computational cost that makes it ideal for exploring complex reaction pathways. For tert-Butyl 5-fluoro-6-methylpicolinate, DFT calculations can elucidate the mechanisms of potential transformations, such as nucleophilic aromatic substitution (SNAr) or reactions involving the ester moiety.
DFT studies on related systems clarify reaction mechanisms by locating and calculating the energies of reactants, transition states, intermediates, and products. nih.gov For example, in an SNAr reaction where a nucleophile displaces the fluorine atom, DFT can model the stepwise pathway, which is common for such reactions on electron-poor aromatic rings. acs.org These calculations would provide the activation energy barriers for each step, revealing the rate-determining step of the reaction. doi.org
Furthermore, DFT is employed to understand the regioselectivity of reactions. researchgate.net In the case of C-H functionalization on the pyridine ring, DFT can help predict which C-H bond is most likely to react based on the calculated energies of possible intermediate structures. Mechanistic studies combining experimental work and DFT calculations have provided significant insights into reactions directed by picolinamide (B142947) groups, which are structurally related to picolinate esters. researchgate.net Such computational approaches can be used to screen potential catalysts and reaction conditions to optimize the synthesis of derivatives of the title compound. nih.gov
Conformational Analysis of the tert-Butyl Picolinate Scaffold
The three-dimensional shape of a molecule is critical to its function and reactivity. Conformational analysis of the tert-butyl picolinate scaffold focuses on the spatial arrangement of its atoms and the energy associated with different rotational states (conformers). The most significant structural feature influencing the conformation of this compound is the bulky tert-butyl group. researchgate.netmdpi.com
The tert-butyl group imposes significant steric hindrance, which restricts rotation around the C-O and C-C bonds of the ester linkage. researchgate.netmdpi.comnih.gov This steric bulk forces the molecule to adopt specific low-energy conformations. Computational studies on molecules with multiple aryl rings show that steric clashes between substituents favor twisted, non-planar conformations over planar ones. acs.orgacs.org Similarly, for the title compound, the preferred conformation will involve a significant dihedral (torsion) angle between the plane of the pyridine ring and the ester group to minimize steric repulsion between the tert-butyl group and the substituents at the 6-position (methyl) and the ring nitrogen.
Table 2: Representative Dihedral Angles Influenced by Bulky or Electronic Substituents
| System Studied | Dihedral Angle Measured | Reported Value/Observation | Reference |
| Perfluorinated Biphenyl | Twist between phenyl rings | ~64° due to steric and electrostatic repulsion of fluorine atoms. acs.org | acs.org |
| Pd8L16 Square Antiprism | Twist between perfluorophenyl and imidazole (B134444) rings | ~53° average, demonstrating preference for non-planar arrangements. acs.org | acs.org |
| Geminally Substituted Silacyclohexanes | Axial vs. Equatorial preference | Conformational preferences governed by both steric A values and electronic donor-acceptor interactions. nih.gov | nih.gov |
Prediction of Spectroscopic Properties (General Principles)
Computational chemistry is an invaluable tool for predicting and interpreting spectroscopic data, including NMR, infrared (IR), and UV-Vis spectra. These predictions can aid in structure verification and in understanding the electronic transitions within the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H, ¹³C, and ¹⁹F NMR chemical shifts is a common application of DFT, often using the Gauge-Including Atomic Orbital (GIAO) method. mdpi.com The quality of the prediction depends heavily on the chosen level of theory and basis set. mdpi.comrsc.org For fluorinated molecules, ¹⁹F NMR is particularly informative as the chemical shift of the fluorine nucleus is highly sensitive to its local electronic environment, making it an excellent probe for subtle structural and electronic changes. rsc.orgnih.govuni-muenchen.de Computational modeling can help assign ambiguous spectral data and rationalize observed chemical shifts. mdpi.com
Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated by determining the vibrational frequencies of the molecule's normal modes. rsc.org These calculations can predict the positions of key absorption bands. For this compound, this would include the characteristic C=O stretch of the ester group (typically strong and found around 1700-1750 cm⁻¹), the C-O stretches (usually two bands between 1000-1300 cm⁻¹), and vibrations associated with the substituted pyridine ring. spectroscopyonline.com
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to calculate the electronic transitions between molecular orbitals, which correspond to the absorption of light in the UV-Vis spectrum. mdpi.com These calculations predict the wavelength of maximum absorption (λmax). The extent of conjugation and the nature of the substituents strongly influence λmax. utoronto.ca For the title compound, transitions would likely involve the π-system of the fluorinated pyridine ring.
Table 3: Computational Prediction of Spectroscopic Data
| Spectroscopy Type | Predicted Parameter | Typical Computational Method | Relevant Structural Feature |
| NMR | Chemical Shifts (δ) | DFT (e.g., ωB97XD) with GIAO method rsc.org | Electronic environment of ¹H, ¹³C, ¹⁹F nuclei |
| IR | Vibrational Frequencies (cm⁻¹) | DFT Frequency Calculation | C=O stretch, C-O stretches, C-F bond, ring vibrations |
| UV-Vis | Absorption Wavelength (λmax) | Time-Dependent DFT (TD-DFT) | π → π* and n → π* transitions of the aromatic system |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
